molecular formula C9H8ClN3S2 B2727320 5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 116529-23-8

5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No. B2727320
CAS RN: 116529-23-8
M. Wt: 257.75
InChI Key: GAKFSVUCXVAFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3-Chloro-2-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol (5-CMTD) is a thiol-based compound that has been widely studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In addition, 5-CMTD has been used in the synthesis of various other compounds, as well as in the development of new drug delivery systems.

Scientific Research Applications

Antimicrobial Applications

The synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole has been explored for antimicrobial purposes. These compounds exhibited moderate activity against pathogenic bacterial strains such as Escherichia coli and Salmonella typhi, as well as fungal strains including Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).

Anticancer Research

A novel 2-amino-1,3,4-thiadiazole derivative, referred to as 4ClABT, demonstrated significant anticancer activity without toxicity to normal cells. This derivative was effective against a variety of tumor cells derived from peripheral cancers including breast carcinoma, colon carcinoma, and T-cell leukemia, as well as cancers of the nervous system such as rhabdomyosarcoma/medulloblastoma, brain astrocytoma, and glioma (Juszczak, Matysiak, Niewiadomy, & Rzeski, 2011).

Corrosion Inhibition

The investigation into the use of a thiadiazole derivative, specifically 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole, as a corrosion inhibitor for mild steel in an acidic environment showed a high degree of protection. Experimental studies confirmed the compound's efficiency as a mixed-kind inhibitor, indicating its potential for industrial applications in metal preservation (Attou et al., 2020).

properties

IUPAC Name

5-(3-chloro-2-methylanilino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN3S2/c1-5-6(10)3-2-4-7(5)11-8-12-13-9(14)15-8/h2-4H,1H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKFSVUCXVAFRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC2=NNC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.